molecular formula C10H13N3O3 B2635554 N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide CAS No. 1183788-87-5

N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide

Cat. No.: B2635554
CAS No.: 1183788-87-5
M. Wt: 223.232
InChI Key: CBVDFLGKOMFUST-UHFFFAOYSA-N
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Description

N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a carbamoyl group, and a prop-2-enamide moiety

Properties

IUPAC Name

N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-4-10(15)13(3)6-9(14)11-8-5-7(2)16-12-8/h4-5H,1,6H2,2-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVDFLGKOMFUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction between the oxazole derivative and an isocyanate.

    Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The oxazole ring and carbamoyl group are likely involved in hydrogen bonding and electrostatic interactions with proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}acetamide
  • N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}but-2-enamide

Uniqueness

Compared to similar compounds, N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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